molecular formula C15H20N2O3 B6025625 Methyl 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoate

Methyl 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoate

Cat. No.: B6025625
M. Wt: 276.33 g/mol
InChI Key: VWYNLFPCRJZKHX-UHFFFAOYSA-N
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Description

Methyl 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoate is a chemical compound that features a benzoate ester linked to a piperidine ring through a carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoate with 3-carbamoylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoic acid.

    Reduction: Methyl 4-[(3-aminopiperidin-1-yl)methyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential as a precursor in the development of therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and carbamoyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

  • 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid
  • Methyl 4-(bromomethyl)benzoate
  • Revefenacin and its impurities

Uniqueness: Methyl 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoate is unique due to its specific structural features, such as the combination of a benzoate ester and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-15(19)12-6-4-11(5-7-12)9-17-8-2-3-13(10-17)14(16)18/h4-7,13H,2-3,8-10H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYNLFPCRJZKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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